molecular formula C15H18ClN3O2 B12888352 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Cat. No.: B12888352
M. Wt: 307.77 g/mol
InChI Key: RCRPSDWASGOBCA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves several steps. One common method includes the reaction of 4-chloro-2,6-diaminopyridine with 4,4-dimethyl-2-oxazoline under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted pyridine compounds .

Comparison with Similar Compounds

2,2’-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can be compared with similar compounds such as:

Biological Activity

The compound 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a synthetic organic molecule characterized by its bipyridine structure and two oxazole moieties. This unique configuration suggests potential biological activity, particularly in medicinal chemistry. The chlorinated pyridine component may enhance its interaction with biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C15H18ClN3O2
  • Molecular Weight : 307.77 g/mol

The presence of the chlorinated pyridine and the dimethylated oxazole rings contributes to the compound's reactivity and potential biological interactions. The oxazole rings can engage in nucleophilic substitution reactions due to the electrophilic nature of the chloropyridine moiety, which may facilitate the formation of biologically active derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, compounds containing oxazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interference with tubulin polymerization or apoptosis pathways.

Case Study : A related study demonstrated that complexes featuring oxazole ligands exhibited significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. These findings suggest that 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) may also possess similar anticancer properties due to its structural analogies .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through its structural analogs. Inhibitors targeting acetylcholinesterase (AChE) and urease have shown promising results in preliminary studies. The presence of the chloropyridine moiety may enhance binding affinity to these enzymes.

Enzyme IC50 Value (µM) Reference Compound
Acetylcholinesterase1.21 ± 0.005Thiourea (21.25 ± 0.15)
Urease2.14 ± 0.002Thiourea (21.25 ± 0.15)

These results indicate that modifications in the compound's structure could lead to enhanced inhibitory activity against key enzymes involved in various diseases .

The biological activity of 2,2'-(4-Chloropyridine-2,6-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) may be attributed to several mechanisms:

  • Binding Interactions : The chlorinated pyridine ring can interact with enzyme active sites or cellular receptors due to its electron-withdrawing properties.
  • Nucleophilic Substitution : The oxazole moieties can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological macromolecules.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a potential mechanism for therapeutic action.

Properties

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

2-[4-chloro-6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C15H18ClN3O2/c1-14(2)7-20-12(18-14)10-5-9(16)6-11(17-10)13-19-15(3,4)8-21-13/h5-6H,7-8H2,1-4H3

InChI Key

RCRPSDWASGOBCA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)Cl)C

Origin of Product

United States

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